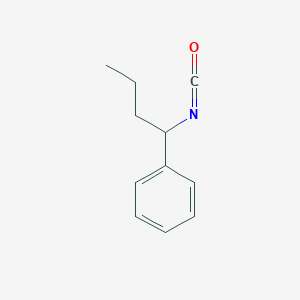

1-Isocyanatobutylbenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

1-isocyanatobutylbenzene |

InChI |

InChI=1S/C11H13NO/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |

InChI Key |

DBIFYCHKYHLKDP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isocyanatobutylbenzene

Phosgene-Based Approaches

Phosgenation is the most established industrial method for manufacturing isocyanates. nih.govacs.org The process involves the reaction of a primary amine, in this case, 4-butylaniline (B89568), with phosgene (B1210022) (COCl₂). wikipedia.org This synthesis can be categorized based on the reaction phase. nih.gov

Liquid Phase Phosgenation Techniques

R-NH₂ + COCl₂ → R-NCO + 2HCl (where R = 4-butylphenyl)

This process, often referred to as direct phosgenation, involves dissolving the amine in the solvent and treating it with a solution of phosgene. acs.org The reaction mixture is then heated to facilitate the elimination of hydrogen chloride (HCl) and form the isocyanate. scholaris.ca An excess of phosgene is often used to minimize the formation of urea (B33335) byproducts, which can occur if the newly formed isocyanate reacts with the starting amine. universiteitleiden.nl

Table 1: Illustrative Conditions for Liquid Phase Phosgenation

| Parameter | Condition | Purpose |

|---|---|---|

| Starting Material | 4-Butylaniline | Amine precursor |

| Reagent | Phosgene (COCl₂) | Carbonyl source |

| Solvent | Toluene (B28343), Xylene, o-dichlorobenzene | Inert reaction medium |

| Temperature | 50°C - 150°C uni-miskolc.hu | To drive the reaction and HCl elimination |

| Pressure | Ambient to moderate pressure uni-miskolc.hu | To contain reactants and byproducts |

Gas Phase Phosgenation Routes

Gas phase phosgenation is an alternative that involves reacting vaporized amine with gaseous phosgene at high temperatures. nih.gov This method is generally reserved for more volatile amines but can be adapted for higher boiling amines under specific conditions. The primary advantage is the rapid reaction time and continuous processing capability.

The core reaction remains the same, but the physical conditions are drastically different:

Vaporization : 4-butylaniline is vaporized at elevated temperatures.

Reaction : The amine vapor is mixed with hot phosgene gas in a reactor.

Temperature : The reaction is highly exothermic and typically occurs at temperatures between 200°C and 600°C. nih.gov

This high-temperature process ensures the rapid conversion to 1-isocyanatobutylbenzene and prevents the formation of intermediates.

Salt Phosgenation Mechanisms

Salt phosgenation is a variation of the liquid phase method, historically used for aliphatic isocyanates but applicable to aromatic amines as well. nih.govacs.org In this technique, the amine (4-butylaniline) is first converted to a salt, typically the hydrochloride or carbonate salt, by reacting it with HCl or CO₂ gas. nih.govacs.org

R-NH₂ + HCl → R-NH₃⁺Cl⁻

This amine salt is then reacted with liquid phosgene. nih.gov The primary benefit of this approach is that it can be conducted under milder conditions, even at room temperature, compared to direct phosgenation. nih.govacs.org However, it is often associated with longer reaction times and the generation of more byproducts. nih.govacs.org The industrial application of this method has been largely phased out in favor of direct phosgenation techniques. acs.org

Non-Phosgene Synthetic Strategies

Concerns over the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have driven the development of alternative, "phosgene-free" synthetic routes. nih.govacs.org These methods are considered more environmentally benign and safer. ionike.com The two most studied non-phosgene pathways are the carbonylation of nitro compounds and the carbonylation of amines. researchgate.net

Nitro Compound Carbonylation Pathways

This approach produces isocyanates by the reductive carbonylation of the corresponding nitro compound, which for this compound is 1-butyl-4-nitrobenzene (B1266289). researchgate.netunimi.it The reaction uses carbon monoxide (CO) as the carbonyl source and requires a catalyst. scg.chscg.ch This process can be divided into direct and indirect routes. universiteitleiden.nl

Direct Route : 1-butyl-4-nitrobenzene reacts directly with CO to form this compound and carbon dioxide (CO₂). acs.orguniversiteitleiden.nl R-NO₂ + 3CO → R-NCO + 2CO₂ (where R = 4-butylphenyl)

Indirect Route : The reaction is carried out in the presence of an alcohol (like methanol (B129727) or ethanol) to first form a carbamate (B1207046) intermediate. universiteitleiden.nlscg.ch This carbamate is then isolated and thermally decomposed (cracked) in a separate step to yield the isocyanate and the alcohol, which can be recycled. acs.orguniversiteitleiden.nl R-NO₂ + 3CO + R'OH → R-NHCOOR' + 2CO₂ R-NHCOOR' → R-NCO + R'OH

The carbonylation of nitro compounds is typically catalyzed by transition metal complexes, with palladium (Pd) and rhodium (Rh) systems being the most extensively studied. acs.orgresearchgate.net

Table 2: Typical Catalytic Systems for Reductive Carbonylation of Nitroarenes

| Catalyst System | Co-catalyst/Ligand | Typical Conditions | Reference |

|---|---|---|---|

| Palladium (Pd) complexes | 1,10-phenanthroline | High temperature and pressure | scg.chscg.ch |

| Rhodium (Rh) complexes | Pyridine derivatives | High temperature and pressure | acs.org |

| Ruthenium (Ru) complexes | - | High temperature and pressure | acs.org |

| Heterogeneous Catalysts | Fe-Cu on supports | To facilitate catalyst recovery | acs.org |

Amine-Based Carbonylation Reactions

An alternative non-phosgene route is the oxidative carbonylation of the primary amine, 4-butylaniline. nih.govacs.org In this process, the amine reacts with carbon monoxide in the presence of an oxidant and a catalyst to form the isocyanate. acs.org

R-NH₂ + CO + [O] → R-NCO + H₂O (where R = 4-butylphenyl and [O] is an oxidant)

Molecular oxygen is the most common oxidant, though its use requires careful control as mixtures with CO can be explosive. nih.govacs.org Like the carbonylation of nitro compounds, this reaction is often performed in the presence of an alcohol to generate a more stable carbamate intermediate, which is then pyrolyzed. researchgate.netrsc.org Palladium-based catalysts are frequently employed for this transformation. chinesechemsoc.orgresearchgate.net The development of efficient and safe oxidative carbonylation processes remains an active area of research. chinesechemsoc.org

Urea-Based Synthesis Protocols

The urea process represents a green synthetic pathway that uses urea, an alcohol, and an amine as primary raw materials to produce carbamates, which are subsequently decomposed into isocyanates. nih.govacs.org A significant advantage of this method is that the byproducts are ammonia (B1221849) and an alcohol, both of which can be recycled into the production of the initial raw materials (urea and carbamates), potentially achieving a "zero-emission" cycle. nih.govacs.org

In this protocol for producing this compound, 4-butylaniline would first react with urea and an alcohol (e.g., methanol) to form the corresponding methyl N-(4-butylphenyl)carbamate. This carbamate intermediate is then isolated and subjected to thermal decomposition, as described previously, to yield this compound and methanol. nih.govacs.org While this route is promising, challenges remain in the development of highly efficient catalysts and effective methods for ammonia removal to ensure the reaction proceeds smoothly. acs.org

Dimethyl carbonate (DMC) serves as a non-toxic substitute for phosgene in the synthesis of isocyanates. researchgate.net This method is a two-step process: methoxycarbonylation of an amine with DMC to create a carbamate, followed by the thermal decomposition of the carbamate. researchgate.net

For this compound, the synthesis begins with the reaction of 4-butylaniline with DMC. This reaction, which can be catalyzed by substances like lead oxide or zinc acetate (B1210297), produces methyl N-(4-butylphenyl)carbamate and methanol. researchgate.netacs.orgresearchgate.net The reaction of aliphatic amines with DMC can often be performed under mild conditions (below 90 °C), though aromatic amines may require more stringent conditions due to their lower nucleophilicity. nih.govacs.org The resulting carbamate is then decomposed thermally to afford this compound. nih.govacs.org The methanol byproduct can be recycled for the synthesis of DMC, improving the atom economy of the process. nih.gov

Table 2: Dimethyl Carbonate (DMC) Route Summary

| Step | Reactants | Catalyst Example | Product |

| 1. Carbamate Formation | 4-Butylaniline + Dimethyl Carbonate | Zinc Acetate (Zn(OAc)₂) | Methyl N-(4-butylphenyl)carbamate |

| 2. Decomposition | Methyl N-(4-butylphenyl)carbamate | - | This compound + Methanol |

Alternative Precursor-Based Synthesis

Rearrangement reactions provide classic and versatile methods for synthesizing isocyanates from various carboxylic acid derivatives. These reactions are renowned for their tolerance of a wide range of functional groups.

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov This reaction is known for its reliability and the fact that it proceeds with full retention of the migrating group's stereochemistry. wikipedia.orgnih.gov

To synthesize this compound via this route, the required precursor is 4-butylbenzoyl azide. This acyl azide can be readily prepared from 4-butylbenzoic acid or its corresponding acyl chloride. The rearrangement is believed to occur via a concerted mechanism, where the butylphenyl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen (N₂), directly forming the isocyanate intermediate. wikipedia.org This isocyanate can be isolated or reacted in situ with various nucleophiles; for instance, reaction with an alcohol like tert-butanol (B103910) yields a Boc-protected amine, while reaction with an amine produces a urea derivative. wikipedia.orgcommonorganicchemistry.com

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com The reaction is typically initiated by treating the amide with bromine in a basic solution, which generates an N-bromoamide. masterorganicchemistry.comorganicchemistrytutor.com

For the synthesis of this compound, the starting material is 4-butylbenzamide (B26343). The mechanism involves the following steps:

Reaction of 4-butylbenzamide with bromine and a base (like NaOH) to form the N-bromo-4-butylbenzamide intermediate. wikipedia.org

Abstraction of the remaining acidic N-H proton by the base. wikipedia.org

Rearrangement of the resulting anion, where the 4-butylphenyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion to form this compound. wikipedia.orgmasterorganicchemistry.com

If the reaction is carried out in an aqueous solution, the isocyanate intermediate is typically hydrolyzed to form 4-butylaniline. wikipedia.org However, by using non-aqueous conditions and trapping the isocyanate with an alcohol, a carbamate can be formed. wikipedia.orgchem-station.com

The Lossen rearrangement is the conversion of a hydroxamic acid derivative, typically an O-acyl derivative, into an isocyanate. wikipedia.orgnumberanalytics.com This reaction provides another pathway from carboxylic acid derivatives to isocyanates. sioc-journal.cn

The synthesis of this compound using this method starts with 4-butylbenzohydroxamic acid. This precursor is first activated, for example, by acylation of the hydroxylamino group. The resulting O-acyl-4-butylbenzohydroxamate is then treated with a base. wikipedia.org The base abstracts the acidic N-H proton, and the resulting anion undergoes spontaneous rearrangement, eliminating a carboxylate anion and forming this compound. wikipedia.org Like the Curtius and Hofmann rearrangements, the isocyanate can be hydrolyzed to an amine or trapped with other nucleophiles to form ureas or carbamates. wikipedia.orgnumberanalytics.com Recent studies have also explored direct Lossen rearrangements from free hydroxamic acids, promoted by metal catalysts or other activating agents. scispace.comrsc.org

Table 3: Comparison of Rearrangement Reactions for this compound Synthesis

| Rearrangement | Starting Precursor for this compound | Key Reagents | Intermediate | Leaving Group |

| Curtius | 4-Butylbenzoyl azide | Heat or UV light | Acyl nitrene (transient) | N₂ (Nitrogen gas) |

| Hofmann | 4-Butylbenzamide | Br₂, NaOH | N-Bromoamide | Br⁻ (Bromide ion) |

| Lossen | O-Acyl-4-butylbenzohydroxamate | Base | Hydroxamate anion | RCOO⁻ (Carboxylate) |

Dioxazolone-Mediated Isocyanate Generation

Dioxazolones serve as stable precursors for the generation of acyl nitrenes, which can then rearrange to form isocyanates. uva.nl This method leverages the thermal or metal-catalyzed decomposition of the dioxazolone ring. wikipedia.orguva.nl The process typically begins with the synthesis of a dioxazolone from a corresponding hydroxamic acid, using a carbonyl source like carbonyldiimidazole (CDI) instead of phosgene. uva.nl Upon heating or in the presence of a transition metal catalyst, the dioxazolone undergoes decarboxylation to yield a highly reactive acyl nitrene intermediate. wikipedia.orguva.nl This nitrene rapidly undergoes a Curtius-type rearrangement to produce the desired isocyanate, with carbon dioxide as the only byproduct. uva.nlbeilstein-journals.org

The reaction can be directed by transition metal catalysts, such as those based on rhodium or iridium, which can form a metal-nitrenoid species upon decarboxylative activation of the dioxazolone. uva.nl Copper catalysts have also been employed, enabling transformations under milder conditions. beilstein-journals.org

Table 1: Key Features of Dioxazolone-Mediated Isocyanate Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Precursor | Dioxazolones (synthesized from hydroxamic acids) | uva.nl |

| Activation | Thermal decomposition or transition metal catalysis (e.g., Rh, Ir, Cu) | wikipedia.orguva.nlbeilstein-journals.org |

| Key Intermediate | Acyl Nitrene / Metal-Nitrenoid | wikipedia.orguva.nl |

| Rearrangement | Curtius-type rearrangement | uva.nl |

| Byproduct | Carbon Dioxide (CO₂) | uva.nlbeilstein-journals.org |

| Advantages | Avoids phosgene; clean reaction with a gaseous byproduct. | uva.nl |

Oxidation of Isonitrile Functionalities

The direct oxidation of an isonitrile (isocyanide) group presents a straightforward pathway to the corresponding isocyanate. aidic.it A particularly efficient and mild method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640) (TFAA). acs.orgnih.gov This reaction is notably rapid, often completing within minutes at low temperatures (e.g., -60°C to 0°C), and is applicable to a wide range of alkyl and aryl isonitriles. acs.orgnih.gov

The process is valued for its simplicity and the nature of its byproducts; the primary byproduct is dimethyl sulfide, which is volatile and easily removed. acs.orgnih.gov This often allows for the direct use of the resulting isocyanate solution or its isolation in high purity without the need for complex workup procedures. acs.org While this method is effective for the conversion step, a potential drawback is the sustainability and synthesis of the starting isonitrile compound itself. aidic.it Other oxidizing agents reported for this transformation include mercuric oxide and ozone, though the DMSO/TFAA system offers significant advantages in terms of reaction conditions and safety. acs.org

Table 2: Data on Isonitrile Oxidation to Isocyanate

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 4-Butylphenyl isonitrile (precursor to this compound) | N/A |

| Oxidant | Dimethyl sulfoxide (DMSO) | acs.orgnih.gov |

| Catalyst | Trifluoroacetic anhydride (TFAA) | acs.orgnih.gov |

| Reaction Conditions | Low temperature (-60°C to 0°C), Dichloromethane solvent | acs.orgnih.gov |

| Key Byproduct | Dimethyl sulfide | acs.orgnih.gov |

| Advantages | Rapid reaction, mild conditions, volatile byproducts, high purity of product. | acs.orgnih.gov |

Decarboxylative Isocyanation Protocols

Decarboxylative methods provide a powerful strategy for synthesizing isocyanates directly from carboxylic acids, utilizing the carboxyl group as a disposable handle. researchgate.netbeilstein-journals.org These reactions are advantageous as carboxylic acids are widely available and the only stoichiometric byproduct is carbon dioxide. chemrevlett.com

One prominent approach is a modified, one-pot Curtius rearrangement. organic-chemistry.org In this protocol, a carboxylic acid is reacted with an azide reagent, such as 1,1-dimethyl-2,2,2-trichloroethoxycarbonyl azide (DMTN3), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgresearchgate.net This process facilitates a decarboxylative reaction that stereospecifically generates the corresponding alkyl or aryl isocyanate. researchgate.net

Another strategy involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids. chemistryviews.orgchemrxiv.org In these radical-based reactions, a silver salt catalyzes the decarboxylation of the acid to generate a radical intermediate, which can then be converted to the target product. chemistryviews.org Visible light-promoted decarboxylative reactions have also been developed, offering a divergent pathway to either thiocyanates or isothiocyanates, with the potential for isomerization to isocyanates under specific conditions. rsc.org

Table 3: Overview of Decarboxylative Isocyanation Methods

| Protocol | Reagents & Catalysts | Key Features | Source(s) |

|---|---|---|---|

| One-Pot Curtius Rearrangement | Carboxylic acid, DMTN3, DMAP (catalyst) | Base-free, stereospecific, one-pot procedure. | organic-chemistry.orgresearchgate.net |

| Silver-Catalyzed Radical Decarboxylation | Carboxylic acid, Ag₂CO₃ or AgNO₃ (catalyst), Oxidant (e.g., K₂S₂O₈) | Radical mechanism, useful for late-stage functionalization. | chemistryviews.orgchemrxiv.org |

| Photocatalytic Decarboxylation | Carboxylic acid, N-thiocyanatosaccharin, light, acid/base catalyst | Divergent synthesis, can lead to isothiocyanate which may isomerize. | rsc.org |

Catalytic Aspects in this compound Synthesis

Catalysis is central to the development of efficient and selective methods for isocyanate synthesis. Both transition metals and small organic molecules have been successfully employed to facilitate the key bond-forming steps.

Transition Metal Catalysis for Carbon-Nitrogen Bond Formation

Transition metal catalysts, particularly those based on palladium and rhodium, are instrumental in forging the crucial carbon-nitrogen bond in aryl isocyanates. sioc-journal.cnchinesechemsoc.org A highly effective method is the palladium-catalyzed cross-coupling of aryl halides (e.g., chlorides) or triflates with sodium cyanate. mit.edu This reaction generates the aryl isocyanate in situ, which can then be used directly. The use of aryl triflates as substrates has expanded the scope of this transformation. mit.edu

Rhodium(III) catalysts are renowned for their ability to mediate C-H activation, enabling the direct amidation of arenes using isocyanates as the nitrogen source. nih.govnih.gov While this often involves consuming an isocyanate, the underlying principles of C-N bond formation are relevant. Re(I) and Co(III) have also been explored for similar C-H functionalization reactions with isocyanates. researchgate.net These catalytic systems provide atom-economical routes to complex nitrogen-containing molecules. researchgate.net

Table 4: Transition Metal Catalysts in Aryl Isocyanate Synthesis

| Catalyst System | Substrates | Reaction Type | Source(s) |

|---|---|---|---|

| Palladium(0)/Ligand | Aryl Halide/Triflate + Sodium Cyanate | Cross-Coupling | mit.edu |

| Rhodium(III) | Arene + Isocyanate | C-H Amidation/Functionalization | nih.govnih.gov |

| Rhenium(I) | Azobenzene + Isocyanate | C-H Aminocarbonylation | researchgate.net |

| Cobalt(III) | Arene/Heteroarene + Isocyanate | C-H Bond Addition | researchgate.net |

Organocatalytic Systems in Isocyanate Synthesis

Organocatalysis offers a metal-free alternative for isocyanate synthesis, providing benefits such as reduced toxicity and milder reaction conditions. patsnap.comscienceopen.com These small organic molecules can function as either Brønsted acids or bases, or as bifunctional catalysts. acs.orgbeilstein-journals.org

In the context of isocyanate generation, N-heterocyclic carbenes (NHCs), amidines, and guanidines have proven effective. acs.orgtandfonline.com For instance, 4-(dimethylamino)pyridine (DMAP) is a key organocatalyst in the one-pot Curtius rearrangement of carboxylic acids to isocyanates. organic-chemistry.org Phospholene oxides are another class of organocatalysts used for transformations involving isocyanates, such as their conversion to carbodiimides. wikipedia.orgtcichemicals.com Furthermore, strong organic acids, like sulfonic acids, can catalyze the reactions of isocyanates, such as in the formation of polyurethanes, demonstrating their ability to activate the isocyanate group. tandfonline.com The field is expanding, aiming to provide competitive, metal-free systems for reactions involving this important functional group. acs.org

Table 5: Examples of Organocatalytic Systems in Isocyanate Chemistry

| Organocatalyst Class | Specific Example | Role/Reaction | Source(s) |

|---|---|---|---|

| Tertiary Amines | 4-(dimethylamino)pyridine (DMAP) | Catalyzes decarboxylative isocyanation (Curtius). | organic-chemistry.orgresearchgate.net |

| Guanidines/Amidines | Various | Catalyze isocyanate-alcohol addition (polyurethane synthesis). | acs.orgtandfonline.com |

| N-Heterocyclic Carbenes (NHCs) | 1,3-bis-(di-tert-butyl)imidazole-2-ylidene | Catalyzes polymerization of diisocyanates and diols. | tandfonline.com |

| Phosphorus Derivatives | Phospholene Oxides, Phenyl Phosphonic Acids | Catalyze isocyanate transformations and polyurethane synthesis. | tandfonline.comtcichemicals.com |

| Brønsted Acids | Triflic Acid, Sulfonic Acids | Catalyze reactions of isocyanates with nucleophiles. | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanatobutylbenzene

Reactions of the Isocyanate Functionality

The isocyanate group (-N=C=O) is a highly reactive functional moiety, characterized by the electrophilic nature of its central carbon atom. This reactivity drives a variety of addition reactions with nucleophiles.

Nucleophilic Addition Reactions with Hydroxyl Compounds

The reaction of 1-isocyanatobutylbenzene with hydroxyl-containing compounds, such as alcohols and phenols, proceeds via nucleophilic addition to the carbonyl carbon of the isocyanate group. This reaction is fundamental to the formation of carbamates (urethanes).

The general mechanism involves the attack of the oxygen lone pair from the hydroxyl group on the electrophilic carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a carbamate (B1207046). The reaction can be catalyzed by both acids and bases. Acid catalysis enhances the electrophilicity of the isocyanate carbon through protonation of the nitrogen or oxygen atom. libretexts.org Base catalysis, on the other hand, increases the nucleophilicity of the hydroxyl compound by deprotonation.

The reaction of isocyanates with alcohols is a key process in the production of polyurethanes. The formation of carbamates from isocyanates and alcohols is a significant reaction in various industrial applications. nih.gov

Table 1: Examples of Nucleophilic Addition of this compound with Hydroxyl Compounds

| Reactant | Product | Conditions |

|---|---|---|

| Methanol (B129727) | Methyl N-(4-butylphenyl)carbamate | Typically requires a catalyst, such as a tertiary amine or an organotin compound |

Formation of Urea (B33335) Derivatives with Amine Nucleophiles

This compound readily reacts with primary and secondary amines to form substituted urea derivatives. beilstein-journals.orgnih.govpsu.edu This reaction is highly efficient and proceeds through a nucleophilic addition mechanism similar to that with hydroxyl compounds. The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon.

The reaction is generally very fast and often does not require a catalyst. The basicity of the amine plays a role in the reaction rate, with more basic amines reacting more rapidly. libretexts.org This method is widely used for the synthesis of a diverse range of urea derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science. nih.govorganic-chemistry.org The traditional synthesis of ureas involves the use of phosgene (B1210022) or its derivatives, which are highly toxic. The use of isocyanates provides a safer and more efficient alternative. nih.gov

Table 2: Synthesis of Urea Derivatives from this compound

| Amine Reactant | Product |

|---|---|

| Ammonia (B1221849) | N-(4-butylphenyl)urea |

| Ethylamine | N-ethyl-N'-(4-butylphenyl)urea |

Hydrolysis Pathways and Carbamate Formation

The hydrolysis of this compound is a multi-step process that ultimately leads to the formation of an amine and carbon dioxide. Initially, the isocyanate reacts with water to form an unstable carbamic acid intermediate. organic-chemistry.org This carbamic acid then readily decarboxylates to yield 4-butylaniline (B89568) and carbon dioxide.

The resulting amine can then react with another molecule of the isocyanate to form a disubstituted urea. This subsequent reaction is often faster than the initial hydrolysis, especially if the concentration of the isocyanate is high.

In some cases, the carbamic acid intermediate can be trapped by reaction with an alcohol to form a carbamate. nih.gov The direct conversion of carbon dioxide, amines, and alcohols into carbamates is an area of active research, aiming to provide greener synthetic routes. psu.edu

Cycloaddition Reactions of this compound

Isocyanates can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or as partners in [2+2] and [3+2] cycloadditions. wikipedia.orgsigmaaldrich.comlibretexts.orgiitk.ac.inkharagpurcollege.ac.in In a Diels-Alder reaction, the C=N bond of the isocyanate can react with a conjugated diene to form a six-membered heterocyclic ring. sigmaaldrich.com

[2+2] cycloadditions can occur between the isocyanate and an alkene, leading to the formation of a four-membered β-lactam ring. These reactions are often promoted by photochemical activation.

1,3-Dipolar cycloadditions involve the reaction of the isocyanate with a 1,3-dipole, such as a nitrile oxide or an azide (B81097), to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com These reactions are a powerful tool for the synthesis of a variety of heterocyclic compounds.

Dimerization and Trimerization Pathways

Under certain conditions, this compound can undergo dimerization and trimerization. Dimerization typically occurs at low temperatures and in the presence of a phosphine (B1218219) catalyst, leading to the formation of a uretidinedione, a four-membered ring containing two nitrogen and two carbonyl groups.

Trimerization is favored at higher temperatures and is often catalyzed by bases, such as tertiary amines, or specific catalysts like cesium fluoride (B91410) or tetraalkylammonium fluorides, to form a highly stable six-membered isocyanurate ring. google.com This trimer, a tri-substituted triazine-2,4,6-trione, is a key structure in the formation of polyisocyanurate foams, which are known for their thermal stability and fire resistance. The trimerization of isocyanates can be a highly selective process, leading to high-purity isocyanurate derivatives. google.com

Reactivity of the Butylbenzene (B1677000) Moiety

The butylbenzene portion of this compound is an aromatic ring substituted with an alkyl group. The reactivity of this moiety is primarily governed by the principles of electrophilic aromatic substitution. The butyl group is an ortho-, para-directing activator. ucalgary.ca However, the bulky nature of the tert-butyl group can sterically hinder the ortho positions, favoring para substitution. ucalgary.ca The activating effect of alkyl groups on the benzene (B151609) ring is due to their electron-donating inductive effect and hyperconjugation. quora.comstackexchange.com

Table 3: Common Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product Position (relative to butyl group) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho and Para |

| Halogenation | X₂, FeX₃ | Ortho and Para |

| Sulfonation | SO₃, H₂SO₄ | Ortho and Para |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho and Para |

Electrophilic Aromatic Substitution Reaction Potential

The electrophilic aromatic substitution (EAS) potential of this compound is governed by the interplay of the activating alkyl group and the deactivating isocyanato group attached to the benzene ring. The butyl group is an ortho-, para-directing activator, donating electron density to the ring through an inductive effect, thereby stabilizing the arenium ion intermediate formed during electrophilic attack. Conversely, the isocyanato group (-NCO) is a deactivating group and is generally considered meta-directing for electrophilic aromatic substitution. This is due to its strong electron-withdrawing nature.

Quantum chemical calculations on related aromatic isocyanates, such as para-tolyl-isocyanate, have shown that in reactions like those with the hydroxyl radical, electrophilic addition to the aromatic ring is a major pathway. acs.orgresearchgate.net In the case of para-tolyl-isocyanate, OH addition occurs preferentially at the ortho-position relative to the isocyanato group. acs.org This suggests that the activating group (in that case, methyl) has a significant influence on the regioselectivity of the reaction.

Functionalization of the Alkyl Side Chain

The alkyl side chain of this compound offers alternative reaction sites to the aromatic ring. The presence of the benzene ring significantly influences the reactivity of the alkyl chain, particularly at the benzylic position (the carbon atom directly attached to the ring).

Oxidation:

Similar to other alkylbenzenes, the butyl side chain of this compound is susceptible to oxidation. unizin.orglibretexts.orglibretexts.orgopenstax.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the butyl group to a carboxylic acid, which would yield 4-isocyanatobenzoic acid. unizin.orglibretexts.orglibretexts.orgopenstax.org This reaction proceeds through a complex mechanism involving the formation of a benzylic radical. unizin.orglibretexts.orglibretexts.orgopenstax.org It is important to note that for this reaction to occur, there must be at least one hydrogen atom at the benzylic position. unizin.orglibretexts.orglibretexts.orgopenstax.org Since this compound has two benzylic hydrogens, this oxidation is feasible. In contrast, tert-butylbenzene, which lacks benzylic hydrogens, is inert to such oxidation. unizin.orglibretexts.orglibretexts.orgopenstax.orglumenlearning.comchegg.comreddit.com

Halogenation:

Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position of an alkylbenzene. libretexts.orglibretexts.orgopenstax.org This reaction proceeds via a stabilized benzylic radical intermediate. libretexts.org Applying this to this compound would be expected to yield 1-(1-bromo-4-isocyanatophenyl)butane. The reactivity order for radical bromination in arenes generally follows the stability of the benzylic radical formed. cram.combrainly.comchegg.com

Kinetic and Mechanistic Elucidation

Reaction Pathway Analysis

The reaction pathways of isocyanates are a subject of extensive study, particularly their reactions with nucleophiles like alcohols, amines, and water. uni-miskolc.huwikipedia.orgrsc.org The generally accepted mechanism for nucleophilic attack on an isocyanate involves the nucleophile attacking the electrophilic carbon atom of the isocyanate group, followed by a proton transfer. rsc.org

Computational studies using density functional theory (DFT) have been employed to explore the potential energy surfaces of isocyanate reactions. acs.orgcsic.es For instance, the cycloaddition reaction between nitrones and isocyanates has been shown to proceed through a concerted mechanism in the gas phase and in apolar solvents, but a stepwise mechanism in polar solvents. acs.orgcsic.es In the stepwise mechanism, the first step is the nucleophilic attack to form an intermediate, which is stabilized by the polar medium. acs.orgcsic.es

In the context of urethane (B1682113) formation (the reaction of an isocyanate with an alcohol), computational modeling suggests that the nucleophilic addition of the alcohol occurs across the N=C bond of the isocyanate. kuleuven.be Studies have also investigated more complex reaction pathways, such as those catalyzed by the reaction products themselves (autocatalysis) or by other species present in the reaction mixture. kuleuven.benih.govtue.nlrsc.org For example, the hydrolysis of isocyanates can lead to the formation of ureas, which can then act as catalysts in subsequent reactions. tue.nlrsc.org The use of in-situ FTIR spectroscopy is a powerful tool for monitoring the concentrations of reactants, intermediates, and products throughout a reaction, providing valuable data for reaction pathway analysis. mt.com

Transition State Characterization

The characterization of transition states is crucial for a deep understanding of reaction mechanisms. Computational chemistry plays a significant role in determining the geometry and energy of transition states in isocyanate reactions. uni-miskolc.huacs.orgcsic.eskuleuven.be For example, in the alcoholysis of isocyanates, theoretical studies have modeled the transition states for the reaction of an isocyanate with alcohol clusters of varying sizes (e.g., monomers, dimers, trimers). kuleuven.be These calculations help to elucidate the role of multiple alcohol molecules in the reaction mechanism.

In the cycloaddition of nitrones and isocyanates, the transition structures for both concerted and stepwise pathways have been located and their energies calculated. acs.orgcsic.es In the stepwise mechanism in a polar solvent, the transition structure for the initial nucleophilic attack is stabilized by electrostatic interactions with the solvent. acs.orgcsic.es

Experimental techniques can also provide insights into the nature of the transition state. For instance, in the study of blocked isocyanates, variable temperature proton NMR spectroscopy has been used to confirm the structure of a four-centered transition state involving hydrogen abstraction. rsc.org

| Reaction | Method of Characterization | Key Findings | Reference |

|---|---|---|---|

| Alcoholysis of Isocyanates | Ab initio computational modeling | Nucleophilic addition occurs in a concerted way across the N=C bond. The transition state involves multiple alcohol molecules. | kuleuven.be |

| Cycloaddition of Nitrones and Isocyanates | Density Functional Theory (DFT) calculations | In polar solvents, the reaction proceeds via a stepwise mechanism with a transition state stabilized by electrostatic interactions. | acs.orgcsic.es |

| Deblocking of N-methylaniline-blocked polyisocyanates | Variable temperature proton NMR spectroscopy | Evidence for a four-centered transition state involving hydrogen abstraction. | rsc.org |

Influence of Substituent Effects on Reactivity

The reactivity of the isocyanate group is highly sensitive to the nature of the substituent on the aromatic ring. rsc.org Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon in the isocyanate, thereby increasing its reactivity towards nucleophiles. rsc.orgpoliuretanos.netresearchgate.net Conversely, electron-donating groups decrease the reactivity of the isocyanate. rsc.orgpoliuretanos.net This means that aromatic isocyanates are generally more reactive than aliphatic isocyanates. poliuretanos.net

| Substituent Type | Effect on Isocyanate Carbon | Effect on Reactivity with Nucleophiles | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (e.g., -NO₂) | Increases electrophilicity | Increases | rsc.orgpoliuretanos.netresearchgate.net |

| Electron-Donating Group (e.g., -OCH₃) | Decreases electrophilicity | Decreases | rsc.orgpoliuretanos.net |

Solvent Effects on Reaction Mechanisms

The solvent can have a profound effect on the rates and mechanisms of isocyanate reactions. nih.govrsc.orgscientific.netresearchgate.netresearchgate.netscientific.netresearchgate.net The polarity of the solvent is a key factor, with studies showing that the rates of urethane formation can be significantly accelerated in more polar solvents. researchgate.netresearchgate.netscientific.net For example, the reaction of 1,2-propanediol with phenyl isocyanate is faster in dimethylformamide than in toluene (B28343) or xylene. researchgate.netscientific.net This is often attributed to the stabilization of polar intermediates or transition states by the solvent. acs.orgcsic.es

However, the effect of the solvent is not solely based on polarity. The ability of the solvent to form hydrogen bonds with the reactants can also play a crucial role. rsc.org In some cases, non-polar solvents have been observed to accelerate the reaction of phenyl isocyanate with alcohols, which is thought to be due to the reduced rate of the reverse reaction (deblocking). rsc.org Strong hydrogen bond-accepting solvents can reduce the rate of recombination of a blocking agent and an isocyanate, thereby increasing the rate of deblocking. rsc.org

Computational studies often incorporate a polarizable continuum model (PCM) to account for the bulk solvent effect on reaction energy profiles. kuleuven.benih.gov These models have shown that while the solvent can influence activation barriers, it may not necessarily change the preferred reaction pathway (e.g., nucleophilic attack at the N=C versus the C=O bond of the isocyanate). kuleuven.be

| Reactants | Order of Increasing Reaction Rate with Solvent | Reference |

|---|---|---|

| Phenol + Isocyanate | Xylene < 1,4-Dioxane < Cyclohexanone | scientific.netresearchgate.net |

| Tolylene-2,4-diisocyanate + Phenol | Xylene < 1,4-Dioxane < n-Butyl acetate (B1210297) < Cyclohexanone < Dimethyl sulfoxide (B87167) | researchgate.net |

| 1,2-Propanediol + Phenyl Isocyanate | Xylene < Toluene < Dimethylformamide | researchgate.netscientific.net |

Polymerization Studies and Material Development with 1 Isocyanatobutylbenzene

Homopolymerization Pathways of 1-Isocyanatobutylbenzene

There is no available information on the homopolymerization of this compound. Research on the polymerization of isocyanates often focuses on di- and polyisocyanates for the formation of crosslinked polymers. While the anionic polymerization of some monoisocyanates has been reported, leading to the formation of nylon-1 polymers, specific studies involving this compound are absent from the current body of scientific literature.

Copolymerization with Various Monomers

Detailed studies on the copolymerization of this compound with other monomers are not publicly available. The synthesis of key polymer families that would involve this monomer is described below in a general context, but without specific examples or data related to this compound.

Polyurethane Synthesis from this compound

Polyurethanes are typically synthesized through the reaction of diisocyanates with polyols. l-i.co.ukspecialchem.com In a hypothetical scenario, this compound, being a monoisocyanate, would act as a chain-terminating agent rather than a chain-extending monomer in a traditional polyurethane synthesis. It could be used to control molecular weight or to introduce a butylbenzene (B1677000) end-group to a polymer chain. However, no published research demonstrates this specific application.

Polyurea Formation from this compound

The formation of polyureas involves the reaction of diisocyanates with diamines. researchgate.netsphinxsai.com Similar to polyurethane synthesis, this compound would be expected to function as an end-capping agent in polyurea formation. This could be a method to produce well-defined oligomers with a butylbenzene terminus. Again, specific studies detailing such a reaction with this compound are not found in the available literature.

Other Advanced Polymer Architectures

The incorporation of specific functional groups via monomers like this compound could theoretically be used to create polymers with tailored properties. However, without foundational research on its reactivity and polymerization behavior, any discussion on its use in advanced polymer architectures remains speculative.

Polymerization Kinetics and Control

No information is available regarding the kinetics of any polymerization reaction involving this compound.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) techniques are powerful methods for synthesizing polymers with well-defined architectures. While CRP of some isocyanate-containing monomers has been explored, these typically involve protected isocyanate groups or specific acrylate (B77674) derivatives. usm.eduusm.edu There are no reports of the direct controlled radical polymerization of this compound. The high reactivity of the isocyanate group makes it generally unsuitable for direct participation in common CRP processes without appropriate protection.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the use of This compound in the contexts of anionic polymerization or functional polymer synthesis as outlined in the user's request. Searches for the compound as a modifier or initiator in the anionic polymerization of dienes, or as a monomer in the synthesis of functional polymers, did not yield any relevant research findings.

The performed searches on broader but related topics, such as the use of other isocyanates in polymerization, provided general information but did not mention this compound specifically. This suggests a lack of published research in the public domain concerning the application of this particular chemical compound in the specified areas of polymer chemistry.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections, as no data on polymerization studies or material development involving this compound could be located.

Advanced Spectroscopic and Analytical Characterization of 1 Isocyanatobutylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. uzh.ch For 1-isocyanatobutylbenzene, NMR provides unambiguous confirmation of its structure and is crucial for studying its polymerization products. msu.edu

High-Resolution 1H and 13C NMR for Structural Confirmation

High-resolution 1H and 13C NMR spectroscopy are fundamental for verifying the molecular structure of this compound. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each proton and carbon atom. savemyexams.com

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. libretexts.org The most downfield signal corresponds to the carbon of the isocyanate group (-N=C=O) due to its unique bonding and electronegativity, typically appearing in the range of δ 120-140 ppm. The aromatic carbons show signals in the δ 120-150 ppm range, with the carbon attached to the isocyanate group being significantly affected. The aliphatic carbons of the butyl chain appear in the upfield region (δ 10-40 ppm). bhu.ac.in

Below are the predicted NMR data for this compound based on standard chemical shift values and data from similar structures.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to NCO) | ~7.3 | Doublet |

| Aromatic (meta to NCO) | ~7.1 | Doublet |

| Methylene (α to ring) | ~2.6 | Triplet |

| Methylene (β) | ~1.6 | Multiplet |

| Methylene (γ) | ~1.3 | Multiplet |

| Methyl (δ) | ~0.9 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate (-N=C=O) | ~125 |

| Aromatic (C-NCO) | ~132 |

| Aromatic (C-ortho) | ~119 |

| Aromatic (C-meta) | ~129 |

| Aromatic (C-para) | ~145 |

| Methylene (α to ring) | ~35 |

| Methylene (β) | ~33 |

| Methylene (γ) | ~22 |

Advanced Solid-State NMR for Polymeric Forms

When this compound undergoes polymerization, the resulting material is often insoluble, making it unsuitable for conventional solution-state NMR. In such cases, solid-state NMR (ssNMR) is an indispensable tool for characterizing the structure and dynamics of the polymer. nih.govresearchgate.net

Solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS), are used to obtain high-resolution spectra of solid samples. nih.gov For polymers derived from this compound, ¹³C CP-MAS NMR can provide detailed information about the polymer backbone, the structure of the repeating units, and the presence of different phases (crystalline and amorphous) within the material. researchgate.netresearchgate.net

By analyzing the chemical shifts, it is possible to identify the products of the polymerization reaction, such as the formation of urethane (B1682113) or urea (B33335) linkages if the isocyanate group reacts with alcohols or amines, respectively. Furthermore, relaxation time measurements in ssNMR can provide insights into the molecular mobility and phase composition of the polymer. researchgate.net

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. spectroscopyonline.com

Infrared Spectroscopic Analysis of Functional Groups

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups. azooptics.com The FT-IR spectrum of this compound is dominated by a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak is highly characteristic and typically appears in the region of 2240-2280 cm⁻¹. spectroscopyonline.com

Other key absorption bands include:

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group appears just below 3000 cm⁻¹. libretexts.org

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Bending vibrations for the aliphatic CH₂ and CH₃ groups are found in the 1370-1470 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2960-2850 | C-H Stretch | Aliphatic (Butyl) | Strong |

| ~2270 | Asymmetric Stretch | Isocyanate (-N=C=O) | Very Strong, Sharp |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

Raman Spectroscopic Studies of Molecular Structure and Conformation

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com It provides a unique "fingerprint" of a molecule, allowing for detailed structural and conformational analysis. npl.co.uk

For this compound, the Raman spectrum would clearly show the symmetric stretching of the aromatic ring, often referred to as the "ring-breathing" mode, which gives a strong signal. The isocyanate group also gives a characteristic Raman signal, although it may be weaker than in the IR spectrum. researchgate.net

Key Raman shifts include:

Isocyanate Stretch: The -N=C=O stretching vibration is observed, typically in the 2100-2160 cm⁻¹ range.

Aromatic Ring Vibrations: The aromatic ring gives rise to several strong bands, including the ring-breathing mode around 1000 cm⁻¹ and C=C stretching modes around 1600 cm⁻¹.

Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the butyl group are also present in the Raman spectrum.

Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~2140 | N=C Stretch | Isocyanate |

| ~1610 | C=C Stretch | Aromatic Ring |

| ~1000 | Ring Breathing | Aromatic Ring |

| ~2930, ~2870 | C-H Stretch | Aliphatic (Butyl) |

The analysis of Raman spectra can also provide information about changes in molecular conformation and the local environment, which is valuable for studying intermolecular interactions and the effects of polymerization. researchgate.net

In Situ/Operando Vibrational Spectroscopy for Reaction Monitoring

In situ and operando vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time monitoring of chemical reactions involving this compound. scholaris.caresearchgate.net These techniques allow for the direct observation of changes in functional groups as the reaction proceeds, providing critical insights into reaction kinetics, mechanisms, and the formation of intermediates. mt.comrsc.org

The isocyanate functional group (-N=C=O) of this compound has a strong and distinct asymmetric stretching vibration absorption band in the infrared spectrum, typically appearing around 2270-2275 cm⁻¹. researchgate.netresearchgate.net This peak is well-separated from most other common vibrational modes, making it an excellent probe for monitoring the consumption of the isocyanate reactant. azom.comacs.org

In a typical application, such as the reaction of this compound with an alcohol to form a urethane, an Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel. mt.comresearchgate.net Spectra are collected at regular intervals throughout the reaction. The progress of the reaction is monitored by observing the decrease in the intensity of the isocyanate peak at ~2275 cm⁻¹. Simultaneously, the formation of the urethane product can be tracked by the appearance of new characteristic peaks, such as the N-H stretch (around 3315 cm⁻¹) and the urethane carbonyl (C=O) stretch (around 1680-1720 cm⁻¹). acs.org

This real-time data allows for the precise determination of reaction initiation, conversion rates, and endpoint, ensuring product quality and process safety. mt.com By analyzing the kinetic profiles, researchers can understand the influence of various parameters like temperature and catalyst concentration on the reaction outcome. acs.org

Table 1: Key IR Bands for Monitoring the Reaction of this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2275 | Decreases |

| Urethane (R-NH-C(O)-O-R') | N-H Stretch | ~3315 | Increases |

| Urethane (R-NH-C(O)-O-R') | C=O Stretch (Carbonyl) | ~1682-1720 | Increases |

| Benzene (B151609) Ring | C=C Stretch | ~1510 | Remains relatively constant (can be used for normalization) researchgate.net |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical method for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structure.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). measurlabs.combioanalysis-zone.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. nih.gov

For this compound, the molecular formula is C₁₁H₁₃NO. Using the exact masses of the most abundant isotopes (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. researchgate.net An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can experimentally measure this mass with an error of less than 5 parts per million (ppm), confirming the elemental composition. nih.govrsc.org This capability is essential for confirming the identity of a newly synthesized compound or identifying an unknown in a complex mixture. cdnsciencepub.comacs.org

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Compound Type | Nominal Mass (Da) | Calculated Exact Mass (Da) | Potential for Confusion at Low Resolution |

| C₁₁H₁₃NO | This compound | 175 | 175.099714 | - |

| C₁₀H₁₃N₃ | Potential Impurity/Isomer | 175 | 175.110947 | Yes |

| C₉H₁₁NO₂ | Potential Impurity/Isomer | 179 (different) | 179.094629 | No (different nominal mass) |

| C₁₂H₁₇N | Potential Impurity/Isomer | 175 | 175.136099 | Yes |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. acs.org In an MS/MS experiment, the molecular ion of this compound (m/z 175.1) would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments detected. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule.

For aromatic isocyanates, fragmentation often occurs at the bond between the aromatic ring and the isocyanate group, as well as along any alkyl chains. researchgate.net For this compound, predictable fragmentation pathways include:

Loss of the butyl group: Cleavage of the C-C bond alpha to the benzene ring would result in a fragment corresponding to the phenyl isocyanate cation or a related structure.

Benzylic cleavage: A common fragmentation for alkylbenzenes is cleavage at the benzylic position, which would lead to the formation of a tropylium (B1234903) ion or a related C₇H₇⁺ fragment (m/z 91).

Loss of the isocyanate group: Cleavage of the C-N bond can lead to a butylbenzene (B1677000) cation (m/z 133).

Analysis of these fragmentation pathways allows for the confirmation of the compound's structure, distinguishing it from isomers. acs.orgdiva-portal.org

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺: m/z 176.1)

| Fragment m/z (Predicted) | Proposed Fragment Structure/Loss |

| 119.0 | [C₆H₅NCO + H]⁺ (Loss of C₄H₉) |

| 133.1 | [C₁₀H₁₃]⁺ (Loss of NCO) |

| 91.1 | [C₇H₇]⁺ (Tropylium ion from benzylic cleavage) |

LC-MS and GC-MS for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. creative-proteomics.cominnovatechlabs.com They are routinely used to analyze mixtures containing this compound, assess its purity, and quantify impurities. epa.govthermofisher.com

Due to the high reactivity of the isocyanate group, especially with protic solvents or active hydrogens, direct analysis can be challenging. Therefore, derivatization is often employed prior to analysis. nih.govdiva-portal.org A common approach is to react the isocyanate with an agent like di-n-butylamine (DBA) to form a stable urea derivative, which can then be readily analyzed by GC-MS or LC-MS. nih.gov

GC-MS: This technique is suitable for volatile and thermally stable compounds. After derivatization, a sample mixture is separated based on the components' boiling points and interactions with the GC column. The mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification and quantification. nih.govmdpi.com This is effective for identifying impurities such as unreacted starting materials or by-products from the synthesis.

LC-MS: This technique is highly versatile and can analyze a wider range of compounds, including those that are less volatile or thermally labile. sigmaaldrich.com LC separates components based on their polarity and affinity for the stationary and mobile phases. d-nb.info LC-MS/MS provides an exceptionally high degree of selectivity and sensitivity, making it ideal for detecting trace-level impurities or degradation products in a this compound sample. nih.govnih.gov Purity is assessed by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram. chromatographyonline.com

Table 4: Conceptual Use of LC-MS for Purity Analysis of a this compound Sample

| Retention Time (min) | Detected m/z (Precursor Ion) | Identity | Assessment |

| 4.5 | 176.1 | This compound | Main Component |

| 2.1 | 136.1 | 4-Butylaniline (B89568) (Starting Material) | Impurity |

| 6.2 | 351.2 | Dimer of this compound | Impurity/Side-Product |

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edufzu.cz It provides detailed structural information, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esuni-ulm.de

This compound is a liquid at room temperature, so obtaining a single crystal suitable for SC-XRD would require low-temperature crystallization techniques. While specific crystallographic data for monomeric this compound is not readily found in published literature, its structural parameters can be reliably predicted based on data from closely related compounds, such as phenyl isocyanate and its derivatives. acs.orgresearchgate.netrsc.orgcore.ac.uk

Based on these analogous structures, the following features would be expected for this compound in the solid state:

The phenyl ring would be essentially planar.

The isocyanate (-N=C=O) group is known to be nearly linear. acs.org

The butyl group would adopt a low-energy conformation, likely extending away from the phenyl ring.

The analysis would yield precise measurements of all bond lengths (e.g., C-N, N=C, C=O) and the key bond angles that define the molecule's geometry. This information is fundamental to understanding the compound's reactivity and physical properties. carleton.educeitec.cz

Table 5: Representative Crystallographic Parameters for Aromatic Isocyanates (Based on Phenyl Isocyanate Dimer and Derivatives)

| Parameter | Description | Expected/Representative Value | Reference |

| C=N Bond Length | Length of the carbon-nitrogen double bond in the isocyanate group. | ~1.20 Å | rsc.orgacs.org |

| C=O Bond Length | Length of the carbon-oxygen double bond in the isocyanate group. | ~1.17 Å | rsc.orgacs.org |

| C-N-C Bond Angle | Angle between the phenyl carbon, nitrogen, and isocyanate carbon. | > 120° (often approaching linear) | acs.org |

| N=C=O Bond Angle | Angle of the isocyanate functional group. | ~170-180° (nearly linear) | acs.org |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique for the characterization of crystalline materials. google.comresearchgate.net It provides a unique "fingerprint" for each crystalline phase, allowing for identification, polymorph screening, and assessment of material purity. researchgate.net The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), reveals information about the atomic arrangement within the crystal lattice. google.comresearchgate.net For derivatives of this compound, particularly polymers like polyurethanes (PUs), PXRD is instrumental in analyzing the semi-crystalline nature of these materials.

In polyurethanes, the hard segments, which are formed from the reaction of the diisocyanate (such as an aromatic isocyanate derivative) and a chain extender, can organize into crystalline domains. These crystalline regions significantly influence the mechanical and thermal properties of the polymer. The soft segments, typically composed of long-chain polyols, generally remain in an amorphous state. PXRD patterns of such semi-crystalline polymers show sharp diffraction peaks superimposed on a broad, amorphous halo. The position and intensity of these peaks are characteristic of the specific crystalline arrangement of the hard segments. mdpi.com

Research on polyurethanes synthesized with various diisocyanates demonstrates the utility of PXRD in elucidating their structure. For instance, studies comparing PUs made from different isocyanates reveal distinct diffraction patterns, indicating differences in their crystalline properties. mdpi.com A broad diffraction peak observed between 2θ = 20–23° is often characteristic of the amorphous phase and some short-range order within the hard domains of polyurethanes. mdpi.com The presence of sharper, more defined peaks indicates a higher degree of crystallinity, which is influenced by the symmetry and structure of the isocyanate used. mdpi.com For example, PUs synthesized from highly symmetric isocyanates tend to exhibit more crystalline features compared to those made with less symmetric isocyanates. mdpi.com The technique is also used to characterize crystalline catalysts or intermediates in the synthesis of isocyanates and their derivatives. google.combeilstein-journals.orgmdpi.com

Below is a table summarizing representative PXRD data for polyurethanes synthesized from different isocyanates, illustrating how the technique can differentiate their crystalline structures.

Table 1: Representative PXRD Peak Positions for Polyurethanes with Different Isocyanate Structures

| Polyurethane Type (by Isocyanate) | Main Diffraction Peak (2θ) | Characteristics | Reference |

|---|---|---|---|

| PU-T (TDI-based) | ~20-23° | Broad peak, indicating low crystallinity. | mdpi.com |

| PU-M (MDI-based) | ~20-23° | Relatively strong peak, suggesting some order. | mdpi.com |

| PU-HM (HMDI-based) | ~20-23° | Similar profile to MDI-based PU. | mdpi.com |

Other Advanced Analytical Methods

UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of molecules, including derivatives of this compound. google.com UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy states. syntechinnovation.com Fluorescence spectroscopy measures the light emitted when these excited electrons return to the ground state. nist.gov These methods are highly sensitive to the chemical environment and molecular structure. researchgate.net

For polyurethane derivatives, these techniques can be used to monitor polymerization reactions, such as the dimerization of specific groups upon UV irradiation, which can be followed by changes in the UV-Vis absorption spectrum. nih.gov They are also invaluable for characterizing polymers that incorporate specific chromophores or fluorophores. For example, studies on polyurethanes containing fluorescent moieties like perylene (B46583) dyes use UV-Vis and fluorescence spectra to understand the aggregation state and intermolecular interactions of the dye units within the polymer matrix. rsc.org

A particularly advanced application is in the field of mechanochemistry, where fluorescence spectroscopy can be used to study the response of materials to mechanical stress. Research has been conducted on polyurethanes incorporating molecular transducers (mechanophores) that become fluorescent upon mechanical deformation. nih.gov In one such system, a rotaxane-based mechanophore was integrated into a polyurethane backbone. nih.gov In the relaxed state, fluorescence is quenched. Upon stretching the polymer film, the components of the mechanophore are pulled apart, leading to a significant increase in fluorescence intensity, which can be monitored in real-time. nih.gov

The intrinsic fluorescence of reactants and products can also be used to follow the curing process of polyurethane-urea systems. Model compounds for urethane and urea linkages, which are derivatives formed from isocyanates, exhibit distinct fluorescence emission spectra. researchgate.net This allows for the potential to monitor the formation of these specific linkages during polymerization. researchgate.net

Table 2: Spectroscopic Properties of Model Urethane and Urea Compounds in PPO Polyol

| Compound | Type | Emission Maximum (λem) | Relative Quantum Yield | Reference |

|---|---|---|---|---|

| Ethyl N-phenylcarbamate | Model Urethane | 303 nm | 11 | researchgate.net |

| Diphenylurea | Model Urea | 301 nm | 1 | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. syntechinnovation.commit.edu While this compound and its stable derivatives are typically diamagnetic (no unpaired electrons), EPR spectroscopy is a powerful tool for studying their degradation pathways and for probing molecular structure and dynamics via spin-labeling. nih.gov

One major application is the study of mechanical or thermal degradation of polyurethane elastomers. Mechanical stress, such as grinding or stretching, can cause homolytic rupture of covalent bonds in the polymer backbone, generating free radicals. mit.edu EPR spectroscopy can directly detect and identify these radicals, providing insight into the fracture mechanisms at a molecular level. mit.edu Similarly, during thermal or photocatalytic degradation, radical intermediates are often formed, and EPR can be used to monitor their formation and understand the degradation chemistry. nist.govnih.gov Studies on polyurethane degradation have identified various radical species, confirming that bond scission is a key failure mechanism. mit.edunih.gov

A second advanced application is site-directed spin labeling (SDSL). hi.is In this approach, a stable radical, typically a nitroxide, is chemically attached to a molecule of interest. The isocyanate group is particularly useful for this purpose, as it can react with functional groups like amines to form a stable covalent bond, attaching the spin label. google.comhi.is For example, an isocyanate-functionalized nitroxide can be reacted with a diamagnetic polymer or biomolecule. google.comnih.gov The EPR spectrum of the attached spin label is sensitive to its local environment, mobility, and distance to other labels, providing detailed information about the structure and dynamics of the host material. hi.iscore.ac.uk

Table 3: Applications of EPR Spectroscopy in the Study of Isocyanate Derivatives

| Application Area | System Studied | Information Obtained | Reference(s) |

|---|---|---|---|

| Mechanical Degradation | Polyurethane Elastomers | Detection and quantification of mechanically induced free radicals from bond rupture. | mit.edu |

| Thermal/Fire Retardancy | Copper-Polyurethane Formulations | Monitoring of redox changes and formation of monocarbon and oxygen biradicals during thermal degradation. | nih.gov |

| Photocatalytic Degradation | ZnO/Polyurethane Coatings | Investigation of the photocatalytic effect of ZnO nanoparticles on the photodegradation of the polymer. | nist.gov |

Advanced Chromatographic Separations (e.g., HPLC, GPC for polymers)

Advanced chromatographic techniques are indispensable for the analysis and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), are particularly relevant.

Gel Permeation Chromatography (GPC/SEC) is the premier technique for characterizing polymers. It separates macromolecules based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules. This allows for the determination of the full molecular weight distribution of a polymer sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which describes the breadth of the distribution. osti.gov For polyurethanes derived from this compound, GPC is routinely used to monitor the progress of polymerization by observing the increase in molecular weight over time. dtic.milthescipub.com It is also essential for quality control and for correlating the molecular weight characteristics of the polymer with its final physical properties. researchgate.netosti.gov

High-Performance Liquid Chromatography (HPLC) separates molecules based on their differential partitioning between a stationary phase and a mobile phase. nih.gov Unlike GPC, separation in HPLC is based on chemical interactions, such as polarity (in normal or reversed-phase HPLC) or charge (in ion-exchange HPLC). nih.gov HPLC is highly effective for the analysis of small molecules. It can be used to assess the purity of the this compound monomer, to separate and quantify reactants and byproducts in reaction mixtures, or to analyze smaller oligomeric species formed during the initial stages of polymerization. dtic.milnih.gov For example, the reaction of an isocyanate with an amine to form a urea derivative can be monitored, and the purity of the final product can be confirmed by HPLC, often coupled with a mass spectrometer (HPLC-MS). nih.gov

Table 4: Representative GPC Data for Polyurethane Characterization

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | Dispersity (Đ) | Analytical Conditions | Reference |

|---|---|---|---|---|---|

| Polyurethane Prepolymer (PPG + TDI) | Varies with time | Varies with time | Varies with time | GPC with refractive index detector | dtic.mil |

| Bio-based TPU (HMDI) | 39,000 | 114,000 | 2.9 | GPC in DMF, Polystyrene standards | osti.gov |

| Bio-based TPU (HepMDI) | 26,000 | 81,000 | 3.1 | GPC in DMF, Polystyrene standards | osti.gov |

| Bio-based TPU (OMDI) | 21,000 | 60,000 | 2.9 | GPC in DMF, Polystyrene standards | osti.gov |

Computational and Theoretical Investigations of 1 Isocyanatobutylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a theoretical framework for predicting molecular orbitals, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT studies on various isocyanates have provided valuable insights into their reactivity, which is largely governed by the electrophilic nature of the isocyanate carbon atom. However, specific DFT studies detailing the electronic structure of 1-isocyanatobutylbenzene, including analyses of its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, are not present in the current body of scientific literature.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While these high-level calculations have been applied to simpler isocyanates to benchmark their properties, there is no evidence of their application to produce high-accuracy predictions for this compound.

Basis Set Selection and Functional Evaluation

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. The selection of an appropriate basis set, such as Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), is crucial for obtaining reliable results. Similarly, the evaluation of different DFT functionals (e.g., B3LYP, M06-2X) is a standard practice to ensure the chosen functional is appropriate for the system under investigation. For this compound, such systematic studies on basis set selection and functional evaluation have not been reported.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about conformational dynamics and intermolecular interactions.

Intermolecular Interactions and Aggregation Behavior

The isocyanate group is known to participate in various intermolecular interactions, including dipole-dipole interactions and hydrogen bonding (with appropriate partners). Understanding these interactions is key to predicting the aggregation behavior and bulk properties of this compound. MD simulations are the primary tool for investigating such phenomena at the molecular level. However, the scientific literature lacks any MD simulation studies focused on the intermolecular interactions and potential aggregation of this compound.

Reaction Pathway Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving isocyanates. Through the modeling of reaction pathways, researchers can gain detailed insights into the energetics and molecular transformations that govern the reactivity of compounds like this compound.

The prediction of reaction energetics and activation barriers is a cornerstone of computational reaction modeling. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. For isocyanate reactions, such as the formation of urethanes from the reaction of an isocyanate with an alcohol, DFT calculations can map out the entire potential energy surface of the reaction.

In the catalyst-free reaction between phenyl isocyanate and methanol (B129727), a reactant complex (RC) is initially formed, stabilized by a hydrogen bond. mdpi.com The system then proceeds through a four-membered ring transition state to form the urethane (B1682113) product. Theoretical calculations have shown that the energy barrier for such uncatalyzed reactions can be substantial, often exceeding 100 kJ/mol. mdpi.com However, the presence of catalysts, such as tertiary amines, can dramatically lower this barrier by facilitating proton transfer, thereby accelerating the reaction. mdpi.com Similarly, self-catalysis involving additional alcohol molecules can also reduce the activation energy. mdpi.com

Table 1: Calculated Energetic Properties for the Model Reaction of Phenyl Isocyanate and Methanol Calculated using the G3MP2BHandHLYP composite method in acetonitrile (SMD solvent model). mdpi.com

| Species | Description | Relative Energy (Zero-Point Corrected, kJ/mol) |

| Reactants | Phenyl Isocyanate + Methanol | 0.00 |

| RC | Reactant Complex | -8.22 |

| TS | Transition State | Not specified in source, but significantly high |

| Product | Methyl Phenylcarbamate | Not specified in source |

Note: This interactive table provides representative data for a model system to illustrate the type of information obtained from reaction pathway modeling.

The solvent environment can have a profound impact on reaction rates and mechanisms. Computational studies must account for these effects to provide realistic predictions. Solvation effects are typically incorporated into calculations using either explicit or implicit models.

Explicit solvent models involve including a number of solvent molecules directly in the calculation, which can be computationally expensive. A more common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). mdpi.comacs.org These models treat the solvent as a continuous medium with a specific dielectric constant, effectively capturing the bulk electrostatic interactions between the solute and the solvent.